1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione
Description
1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives
Properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-5-14-28-19-12-8-17(9-13-19)24-21(25)15-20(22(24)26)23-16-6-10-18(11-7-16)27-4-2/h6-13,20,23H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAGLSJHJAMGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione typically involves the reaction of 4-butoxyaniline with 4-ethoxyaniline in the presence of a pyrrolidine-2,5-dione derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms and identify the key molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione
- 1-(4-butoxyphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
- 1-(4-ethoxyphenyl)-3-(4-butoxyanilino)pyrrolidine-2,5-dione
Uniqueness
1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine-2,5-dione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
